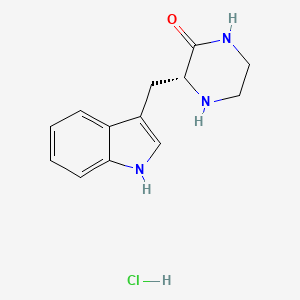

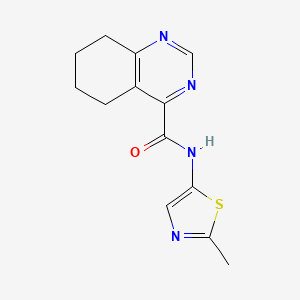

![molecular formula C21H18FN3O3 B2856625 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-02-6](/img/structure/B2856625.png)

2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound. These types of compounds are often found in many pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimido[4,5-b]quinoline core with various substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the methoxyethyl group might participate in reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the methoxyethyl group might increase its solubility in polar solvents .科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including structures similar to the compound , have been extensively studied for their anticorrosive properties. These compounds are known for their ability to form highly stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This action is facilitated by the presence of polar substituents such as methoxy groups, which enable effective adsorption and coordination bonding with surface metallic atoms, illustrating their utility in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of pyrimido[4,5-b]quinolines and related structures is of significant interest in organic chemistry due to their enhanced biological activities. These compounds are synthesized from barbituric acid derivatives and anthranilic acid, showcasing the versatility of pyrimido[4,5-b]quinoline derivatives in creating biologically active molecules. This process highlights the compound's relevance in the development of new therapeutic agents and in the exploration of its chemical properties (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, which share structural similarities with the compound of interest, indicates their potential in optoelectronic applications. These compounds are integral to the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valuable for developing materials with electroluminescent properties. This area of research underscores the compound's applicability in the development of advanced materials for optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

将来の方向性

作用機序

Target of Action

The compound, 2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, is primarily used as a nonsense mutation suppressor . Nonsense mutations are changes in the DNA sequence that result in premature stop codons, leading to truncated and often non-functional proteins. By suppressing these mutations, the compound can potentially restore the function of the affected proteins .

Mode of Action

It may promote the readthrough of premature stop codons , allowing for the complete translation of the encoded protein .

Biochemical Pathways

The compound’s effect on biochemical pathways is largely dependent on the specific protein that is being affected by the nonsense mutation. By allowing for the full translation of the protein, the compound can restore the normal function of the pathway in which the protein is involved .

Result of Action

The primary result of the compound’s action is the restoration of protein function in cells affected by nonsense mutations. This can potentially correct the cellular defects caused by the mutation and alleviate the associated symptoms or disease conditions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the rate of certain chemical reactions . Additionally, the presence of other substances in the body, such as binding proteins or metabolizing enzymes, can also impact the compound’s action.

特性

IUPAC Name |

2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-24-16-10-6-4-8-14(16)18(26)17-20(24)23-19(13-7-3-5-9-15(13)22)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOZHBBAYYTCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

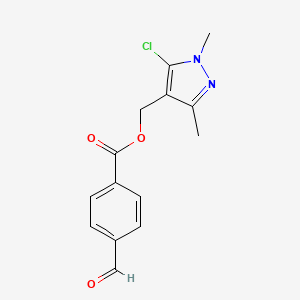

![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)

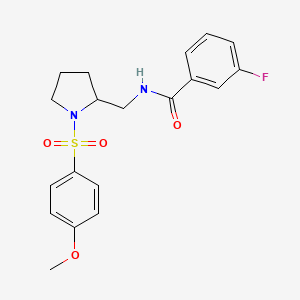

![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)

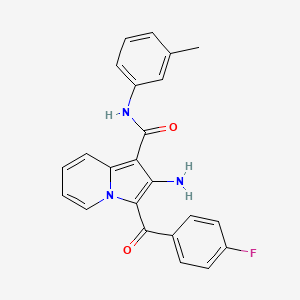

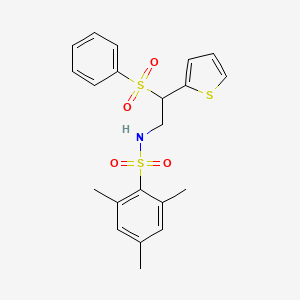

![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)

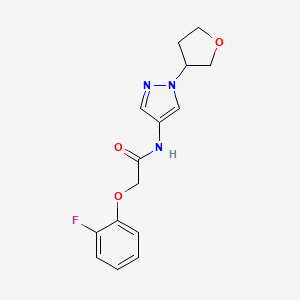

![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)

![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)